REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:12](OC(=O)C)(=[O:14])[CH3:13].C(O)(=O)C>O>[C:12]([O:9][CH2:8][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:11][CH:10]=1)(=[O:14])[CH3:13]
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Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for eight hours
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Duration
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8 h
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Type
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EXTRACTION
|
Details
|
extracted with ethyl ether
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Type
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CUSTOM
|
Details
|
the organic phase decanted off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in hexane
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
6.1 g (62%) of 4-nitrobenzyl acetate of melting point 77°-78° C. were recovered
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |